Ethyl thieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl thieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 59944-78-4 and a molecular weight of 207.25 . It has a linear formula of C10H9NO2S . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of Ethyl thieno[2,3-b]pyridine-2-carboxylate involves several steps. One of the synthetic strategies that offered a direct route to the key ureido intermediates was based on the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis
The molecular structure of Ethyl thieno[2,3-b]pyridine-2-carboxylate is represented by the InChI Code: 1S/C10H9NO2S/c1-2-13-10(12)8-6-7-4-3-5-11-9(7)14-8/h3-6H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving Ethyl thieno[2,3-b]pyridine-2-carboxylate are complex and involve multiple steps. For instance, the reaction of thieno [2,3- b ]pyridine 3 with hydrazine hydrate in boiling n -butanol .Physical And Chemical Properties Analysis
Ethyl thieno[2,3-b]pyridine-2-carboxylate is a solid compound with a melting point of 61 - 63°C .Scientific Research Applications
Anticancer Activity
Ethyl thieno[2,3-b]pyridine-2-carboxylate derivatives have been studied for their potential anticancer properties. They are considered for use in the development of new cancer therapies due to their ability to inhibit the growth of cancer cells .
Antiviral Properties
These compounds also exhibit antiviral activities, making them candidates for the treatment of viral infections .
Anti-inflammatory Uses
The anti-inflammatory effects of Ethyl thieno[2,3-b]pyridine-2-carboxylate make it a valuable compound in the research for new anti-inflammatory drugs .
Antimicrobial Applications
Research has shown that these derivatives can act as antimicrobial agents, which could lead to new treatments for bacterial infections .
Antidiabetic Potential
The compound’s antidiabetic properties are being explored to develop novel treatments for diabetes .
Antihypertensive Effects
Ethyl thieno[2,3-b]pyridine-2-carboxylate is also being studied for its potential use in managing high blood pressure .
Osteogenic Activities
There is interest in using this compound for its osteogenic activity, which could be beneficial in treating bone-related conditions .
CNS Disorders Treatment
Lastly, its application in treating central nervous system (CNS) disorders is another area of active research .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that has been studied for its potential biological activity
Mode of Action
It’s hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.
Biochemical Pathways
The biochemical pathways affected by Ethyl thieno[2,3-b]pyridine-2-carboxylate are currently unknown. Thieno[2,3-b]pyridine derivatives have been associated with a variety of biological effects, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . .
Result of Action
Given the diverse biological activities associated with thieno[2,3-b]pyridine derivatives , it’s plausible that the compound could have multiple effects at the molecular and cellular levels. More research is needed to fully understand these effects.
properties
IUPAC Name |
ethyl thieno[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-6-7-4-3-5-11-9(7)14-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFDUMUSLKWQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428151 | |
Record name | ethyl thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59944-78-4 | |
Record name | ethyl thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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